
1,3-Bis(trimethylsilyl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(trimethylsilyl)-2-fluorobenzene is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and one fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trimethylsilyl)-2-fluorobenzene typically involves the reaction of 1,3-dibromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,3-Dibromo-2-fluorobenzene+2(Trimethylsilyl chloride)→this compound+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
1,3-Bis(trimethylsilyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the fluorine atom or modify the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products may include hydroxylated or carboxylated benzene derivatives.
Reduction Reactions: Products can include partially or fully reduced benzene rings.
科学的研究の応用
1,3-Bis(trimethylsilyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilicon compounds and fluorinated aromatic compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
作用機序
The mechanism of action of 1,3-Bis(trimethylsilyl)-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the trimethylsilyl groups and the electron-withdrawing effect of the fluorine atom. This unique electronic environment facilitates various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
1,3-Bis(trimethylsilyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Difluorobenzene: Lacks the trimethylsilyl groups, leading to different electronic properties and reactivity.
1,3-Bis(trimethylsilyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness
1,3-Bis(trimethylsilyl)-2-fluorobenzene is unique due to the combined presence of both trimethylsilyl groups and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it a valuable compound for various chemical transformations and applications in research and industry.
特性
CAS番号 |
75186-43-5 |
|---|---|
分子式 |
C12H21FSi2 |
分子量 |
240.46 g/mol |
IUPAC名 |
(2-fluoro-3-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3 |
InChIキー |
HCKIFFBGPMDSQZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


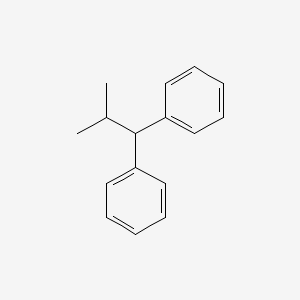
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)

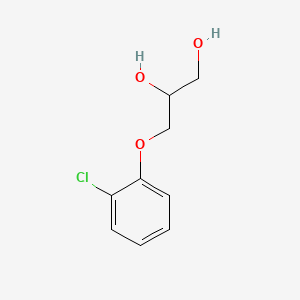


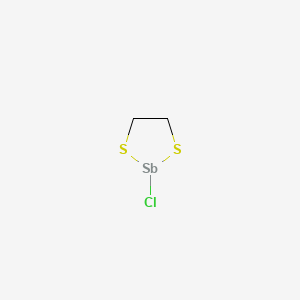
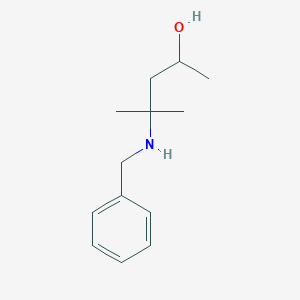
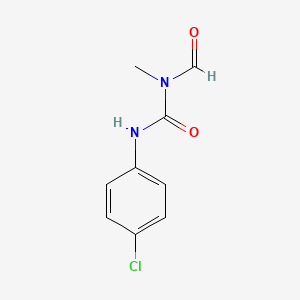
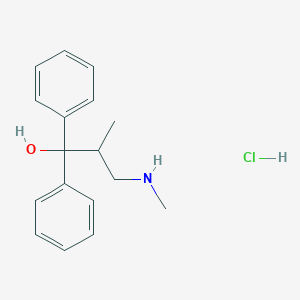
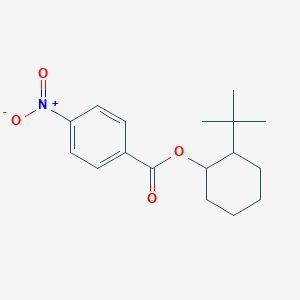
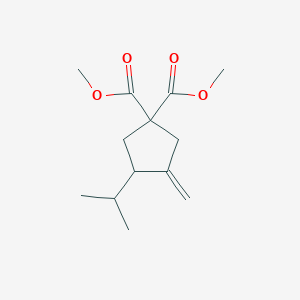
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)
